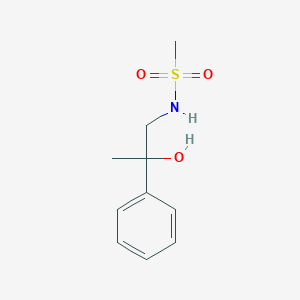

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Sulfonamides, including likely “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide”, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon . Specific chemical reactions involving “this compound” are not detailed in the sources I found.Scientific Research Applications

Microbial Reduction for Chiral Intermediates N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been studied for microbial reduction to create chiral intermediates. This process is essential in synthesizing beta-receptor antagonists like d-sotalol. Notably, certain microbial strains have shown effectiveness in catalyzing this reduction with high optical purity and yield (Patel et al., 1993).

Colorimetric Assay of Lipid Peroxidation this compound is structurally similar to compounds that react with malondialdehyde and 4-hydroxyalkenals under specific conditions to form stable chromophores. This reaction is used in developing colorimetric assays for lipid peroxidation, helping in detecting and measuring certain lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

Class III Antiarrhythmic Activity Compounds related to this compound have been synthesized and found to possess Class III antiarrhythmic activity. These compounds, including ibutilide fumarate, have been effective in in vitro cardiac electrophysiology studies and in vivo canine heart models, demonstrating their potential as antiarrhythmic agents (Hester et al., 1991).

Catalyst in Asymmetric Dihydroxylations Methanesulfonamide, closely related to this compound, has been used as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. This role is crucial in the chemical synthesis process, particularly in enhancing reaction times and yields for specific compounds (Junttila & Hormi, 2009).

Synthesis Characterization in Organic Chemistry N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound structurally akin to this compound, has been synthesized and characterized, contributing to the field of organic chemistry and aiding in the understanding of similar compounds (Durgadas et al., 2012).

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLAZCJSOSFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

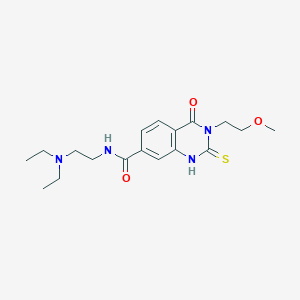

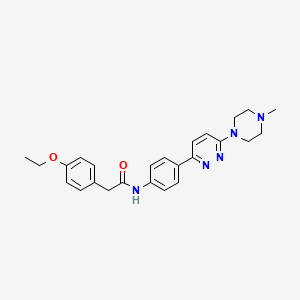

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)